(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
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Description
The compound “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate” is a complex organic molecule that contains several functional groups. These include an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also has a methoxy group and an acetate group .
Scientific Research Applications
Molecular Engineering and Solar Cell Applications
Novel organic sensitizers, including derivatives of thiophene and isoxazole, have been engineered for solar cell applications, demonstrating high incident photon to current conversion efficiency. This research highlights the role of such compounds in enhancing solar energy conversion through molecular design (Kim et al., 2006).
Synthesis and Crystal Structure Analysis
Research on the synthesis and crystal structure of compounds containing thiophene and dimethoxyphenyl units provides insights into their molecular arrangements and potential applications in material science. For example, the study on 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide by Prabhuswamy et al. (2016), explores the synthesis and crystal structure of a closely related compound, offering valuable data for designing materials with specific properties (Prabhuswamy et al., 2016).
Photochromic and Fluorescence Properties
Research on the photochromic and fluorescence switching properties of compounds with thiophene derivatives demonstrates their potential in developing smart materials that can change color and fluorescence in response to light. Such properties are crucial for applications in optical devices, sensors, and smart coatings (Taguchi et al., 2011).
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-21-14-6-5-12(8-15(14)22-2)9-18(20)23-11-13-10-16(24-19-13)17-4-3-7-25-17/h3-8,10H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBAQHINMVAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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